molecular formula C5H2F2NNaO2S B13113460 Sodium 3,5-difluoropyridine-4-sulfinate

Sodium 3,5-difluoropyridine-4-sulfinate

Katalognummer: B13113460
Molekulargewicht: 201.13 g/mol
InChI-Schlüssel: XPMOVTQGXYTKKD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 3,5-difluoropyridine-4-sulfinate is a chemical compound with the molecular formula C5H2F2NNaO2S It is a derivative of pyridine, where the 3rd and 5th positions on the pyridine ring are substituted with fluorine atoms, and the 4th position is substituted with a sulfinate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3,5-difluoropyridine-4-sulfinate typically involves the reaction of 3,5-difluoropyridine with a sulfinating agent. One common method is the reaction of 3,5-difluoropyridine with sodium sulfinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 3,5-difluoropyridine-4-sulfinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The sulfinate group can undergo oxidation to form sulfonates or reduction to form sulfides.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce sulfonates.

Wissenschaftliche Forschungsanwendungen

Sodium 3,5-difluoropyridine-4-sulfinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in organic synthesis.

    Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.

    Medicine: Fluorinated pyridines are of interest in medicinal chemistry for the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of sodium 3,5-difluoropyridine-4-sulfinate involves its interaction with various molecular targets. The fluorine atoms on the pyridine ring can influence the electronic properties of the compound, making it more reactive towards certain types of reactions. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Difluoropyridine: Lacks the sulfinate group but has similar fluorine substitution on the pyridine ring.

    Sodium Pyridine-4-sulfinate: Lacks the fluorine atoms but has a similar sulfinate group on the pyridine ring.

    3,5-Dichloropyridine-4-sulfinate: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

Sodium 3,5-difluoropyridine-4-sulfinate is unique due to the presence of both fluorine atoms and a sulfinate group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C5H2F2NNaO2S

Molekulargewicht

201.13 g/mol

IUPAC-Name

sodium;3,5-difluoropyridine-4-sulfinate

InChI

InChI=1S/C5H3F2NO2S.Na/c6-3-1-8-2-4(7)5(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1

InChI-Schlüssel

XPMOVTQGXYTKKD-UHFFFAOYSA-M

Kanonische SMILES

C1=C(C(=C(C=N1)F)S(=O)[O-])F.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.